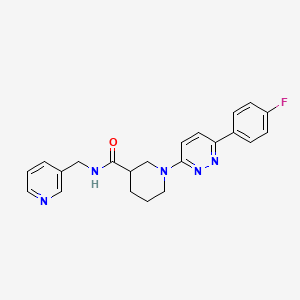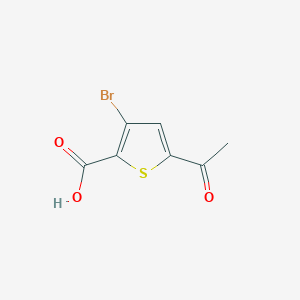
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in 5-HT1A Receptor Agonism
A study by Vacher et al. (1999) examined derivatives of 2-pyridinemethylamine, focusing on their potential as 5-HT1A receptor agonists. The incorporation of a fluorine atom, similar to the structure , showed enhanced 5-HT1A agonist activity. These findings suggest potential antidepressant applications for compounds with similar structures (Vacher et al., 1999).
Radiotracer Development for Cancer Imaging
Silvers et al. (2016) explored the development of radiotracers for positron emission tomography (PET) imaging, specifically targeting stearoyl-CoA desaturase-1 (SCD-1), a protein overexpressed in many solid tumors. The research involved compounds with structural similarities to the compound , highlighting its potential use in cancer diagnostics (Silvers et al., 2016).
Met Kinase Inhibitor for Cancer Treatment
Schroeder et al. (2009) investigated N-substituted 2-aminopyridin-4-yloxy derivatives as Met kinase inhibitors for cancer therapy. The structural resemblance to the compound suggests potential applications in targeted cancer treatments (Schroeder et al., 2009).
Antiviral Drug Discovery
De Clercq (2009) reviewed various antiviral drug discoveries, including compounds structurally related to the compound . This indicates possible applications in antiviral therapies (De Clercq, 2009).
Anti-Angiogenic and DNA Cleavage Activities in Cancer Therapy
Kambappa et al. (2017) synthesized novel N-substituted piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage abilities, relevant to cancer therapy. Compounds with structural similarities to the target compound were found effective in blocking blood vessel formation and showed potential as anticancer agents (Kambappa et al., 2017).
In Silico Docking Studies for Tuberculosis and Bacterial Infections
Bodige et al. (2020) conducted synthesis and docking studies of N-substituted carboxamide derivatives for antitubercular and antibacterial activities. The structural similarities suggest that the compound could have applications in treating bacterial infections (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-19-7-5-17(6-8-19)20-9-10-21(27-26-20)28-12-2-4-18(15-28)22(29)25-14-16-3-1-11-24-13-16/h1,3,5-11,13,18H,2,4,12,14-15H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCALNQINQPYPRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2380442.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2380443.png)


![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)

![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)